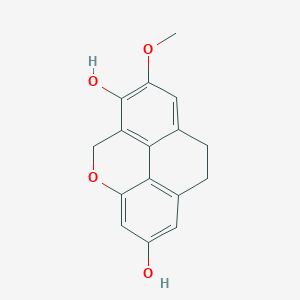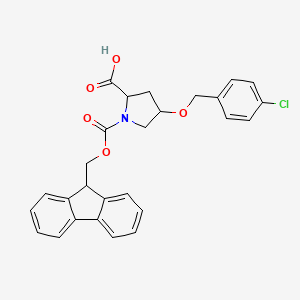
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is a synthetic compound used in various scientific research applications It is a derivative of L-proline, an amino acid, and features a fluoromethoxycarbonyl (Fmoc) protecting group along with a 4-chlorobenzyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the amino group of L-proline using the Fmoc group. This is followed by the introduction of the 4-chlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzyloxy group.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group or the chlorobenzyloxy substituent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted proline derivatives.
科学的研究の応用
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The chlorobenzyloxy group can participate in various interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in peptide synthesis and other chemical processes.
類似化合物との比較
Similar Compounds
(4R)-1-Fmoc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-methoxy-L-proline: Features a methoxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-phenoxy-L-proline: Contains a phenoxy group in place of the chlorobenzyloxy group.
Uniqueness
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is unique due to the presence of the chlorobenzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C27H24ClNO5 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClNO5/c28-18-11-9-17(10-12-18)15-33-19-13-25(26(30)31)29(14-19)27(32)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,30,31) |
InChIキー |
MFCXOTVODXNETA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


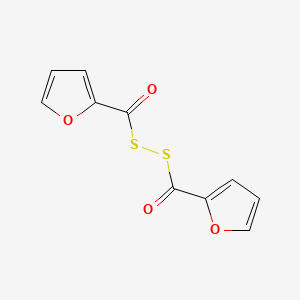
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
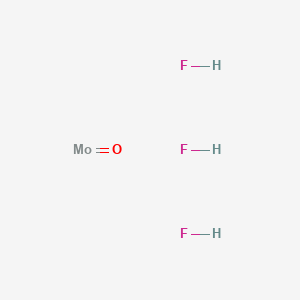
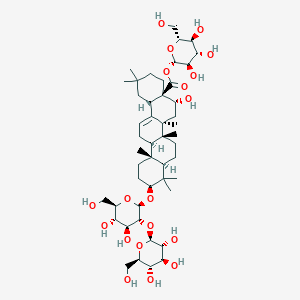
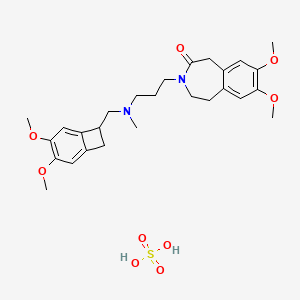
![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)
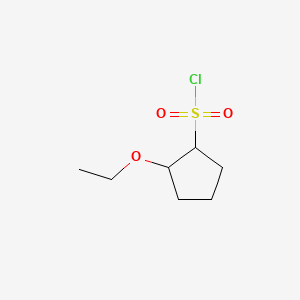
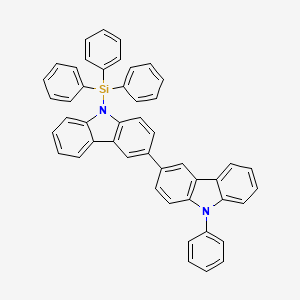
![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)
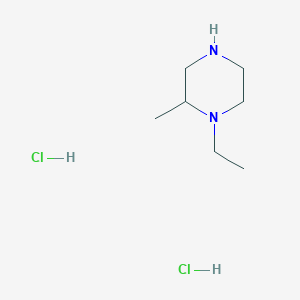
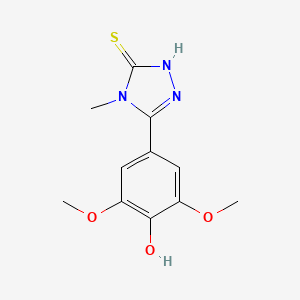
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)
